methyl 2-(aminomethyl)prop-2-enoate
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Overview
Description
methyl 2-(aminomethyl)prop-2-enoate is a unique amino acid derivative known for its distinctive structure and biological activity. This compound is primarily derived from the sponge Fasciospongia cavernosa and has been studied for its potential toxicological effects and interactions with biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(aminomethyl)prop-2-enoate typically involves the methanolysis of N-acyl-2-methylene beta-alanine methyl esters. This process yields this compound and free fatty acid methyl esters . Another method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature, which is efficient and yields good to excellent results .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions using amino acids and methanol, facilitated by catalysts like trimethylchlorosilane .
Chemical Reactions Analysis
Types of Reactions: methyl 2-(aminomethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound.
Reduction: This reaction can modify the ester group to an alcohol.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired substituent but often involve nucleophilic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
methyl 2-(aminomethyl)prop-2-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-(aminomethyl)prop-2-enoate involves its interaction with thiol groups in proteins. This interaction can inhibit enzymes such as glyceraldehyde triphosphate dehydrogenase, affecting metabolic pathways . The compound’s structure allows it to form stable complexes with thiol-containing molecules, leading to its biological effects.
Comparison with Similar Compounds
Beta-alanine methyl ester: Another amino acid derivative with similar ester functionality.
N-acyl-2-methylene beta-alanine methyl esters: Precursors to methyl 2-(aminomethyl)prop-2-enoate with similar biological activity.
Uniqueness: this compound is unique due to its specific structure, which allows it to interact with thiol groups and inhibit certain enzymes. This property distinguishes it from other amino acid derivatives and makes it a valuable compound for research in toxicology and enzyme inhibition .
Properties
CAS No. |
87375-90-4 |
---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)prop-2-enoate |
InChI |
InChI=1S/C5H9NO2/c1-4(3-6)5(7)8-2/h1,3,6H2,2H3 |
InChI Key |
FLTSDVDXFCUAKU-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C)CN |
Canonical SMILES |
COC(=O)C(=C)CN |
Key on ui other cas no. |
87375-90-4 |
Synonyms |
2-methylene beta-alanine methyl ester |
Origin of Product |
United States |
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